Benzoyl azide

Catalog No.
S1929310
CAS No.
582-61-6
M.F
C7H5N3O
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoyl azide

CAS Number

582-61-6

Product Name

Benzoyl azide

IUPAC Name

benzoyl azide

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C7H5N3O/c8-10-9-7(11)6-4-2-1-3-5-6/h1-5H

InChI Key

PJHUABJTDFXYRQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N=[N+]=[N-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=[N+]=[N-]

Organic Synthesis

  • 1,3-Dipolar Cycloaddition Reactions: Benzoyl azide readily undergoes 1,3-dipolar cycloaddition reactions with various alkenes and alkynes. These reactions form five-membered heterocyclic rings, such as triazoles and tetrazoles, which are valuable building blocks for pharmaceuticals and other complex molecules.

Here, the azide group in benzoyl azide acts as a 1,3-dipole, reacting with the π-bond system of the alkene or alkyne to form the cyclic product. This versatility allows researchers to synthesize a wide range of heterocycles with diverse functionalities.

  • Curtius Rearrangement: Benzoyl azide can be utilized in the Curtius rearrangement, a reaction that converts an acyl azide into an isocyanate. Isocyanates are highly reactive intermediates used in the synthesis of polyurethanes, pharmaceuticals, and dyes.

In the Curtius rearrangement, thermal decomposition or treatment with a Lewis acid triggers the rearrangement. The resulting isocyanate can then be further reacted to form various functional groups.

Pharmaceutical Development

The ability of benzoyl azide to participate in cycloaddition reactions and the Curtius rearrangement makes it a valuable tool for medicinal chemistry. Researchers can exploit these reactions to introduce diverse functional groups into potential drug candidates.

  • Bioactive Molecule Synthesis: Benzoyl azide can be used to synthesize a variety of bioactive molecules, including potential antibiotics, anti-cancer agents, and other therapeutic agents []. The ability to incorporate the azide group allows for further conjugation with biomolecules for targeted drug delivery applications.

Benzoyl azide is an organic compound with the molecular formula C₇H₅N₃O. It is characterized by the presence of an azide functional group (-N₃) attached to a benzoyl moiety. This compound is notable for its reactivity, particularly as a precursor for the generation of nitrenes, which can undergo further transformations such as the Curtius rearrangement to yield isocyanates. Benzoyl azide is classified as a hazardous material due to its explosive nature, flammability, and irritant properties, necessitating careful handling in laboratory settings .

Benzoyl azide is classified as a shock-sensitive and explosive material []. Due to the instability of the azide group, it can readily decompose with heat, shock, or friction, releasing shockwaves and potentially causing injury.

  • C–H Amidation: One of the prominent reactions involving benzoyl azide is its use in the direct C–H amidation of electron-rich heteroarenes. This reaction employs visible light and a photocatalyst, leading to the formation of hetero-aromatic amides with dinitrogen as the sole by-product. The reaction conditions are mild, allowing for good yields and regioselectivity across various substrates .
  • Curtius Rearrangement: Upon thermal or photochemical activation, benzoyl azide can lose nitrogen gas to form a nitrene intermediate, which can rearrange to produce an isocyanate. This transformation is crucial for synthesizing amines and other nitrogen-containing compounds .
  • Reactions with Aldimines and Ketimines: Benzoyl azide has been shown to react with aldimines and ketimines, leading to the formation of corresponding amides and other derivatives. This reaction highlights its utility in synthesizing complex organic molecules .

Benzoyl azide can be synthesized through various methods:

  • Direct Azidation: A common method involves the reaction of benzoyl chloride with sodium azide in an appropriate solvent. This method provides a straightforward route to obtain benzoyl azide with good yields.
  • Photochemical Methods: Recent advancements have introduced photocatalytic methods for synthesizing benzoyl azides from benzotrichlorides using visible light and modified titanium dioxide catalysts. This method allows for rapid conversion under mild conditions .
  • One-Pot Reactions: Innovative one-pot reactions have been developed that enable the synthesis of benzyl azides from aldehydes through chemoselective azidonation using various reagents .

Benzoyl azide finds utility in several areas:

  • Organic Synthesis: It serves as a key intermediate in organic synthesis, particularly in the preparation of amides and other nitrogen-containing compounds.
  • Materials Science: Benzoyl azide can be utilized in polymer chemistry for modifying polymer structures or creating crosslinked networks.
  • Photoresponsive Materials: Due to its photochemical properties, benzoyl azide is explored in developing photoresponsive materials that change properties upon exposure to light .

Studies investigating the interactions of benzoyl azide with various substrates reveal its versatility as a reagent in organic synthesis. For instance, its reactions with different alkenes and alkynes have been characterized to understand kinetics and thermodynamics better. Such studies are essential for optimizing reaction conditions and improving yield efficiency in synthetic applications .

Benzoyl azide shares similarities with several other azides and related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Benzyl AzideC₇H₈N₃Used in click chemistry; less reactive than benzoyl azideMore stable; often used in bioconjugation
Acetyl AzideC₄H₅N₃OLess sterically hindered; used in similar reactionsSimpler structure; lower reactivity
Phenyl AzideC₆H₅N₃Commonly used in organic synthesisAromatic character enhances stability
1-Azido-2-propanolC₃H₇N₃OUsed for alcohol derivatizationContains hydroxyl group; different reactivity profile

Benzoyl azide's distinct characteristics stem from its ability to generate reactive intermediates efficiently while maintaining a balance between stability and reactivity compared to other similar compounds. Its application potential across various fields sets it apart as a valuable compound in synthetic organic chemistry .

Benzoyl azide emerged as a critical reagent in the early 20th century, building on foundational work in organic azide chemistry. Theodor Curtius’s 1894 discovery of the Curtius rearrangement—where acyl azides decompose thermally to form isocyanates—established benzoyl azide as a key intermediate in synthesizing primary amines and heterocycles. This reaction’s stereochemical fidelity and versatility made it indispensable for constructing complex molecules, including pharmaceuticals and agrochemicals.

The compound’s significance extends to its role in generating reactive intermediates. Under photolytic or thermal conditions, benzoyl azide releases nitrogen gas (N₂), forming an acylnitrene intermediate that rearranges to a phenyl isocyanate. This isocyanate can then hydrolyze to benzylamine or react with nucleophiles to yield carbamates or ureas.

Historical Development in Organic Azide Chemistry

The study of organic azides dates to Peter Griess’s synthesis of phenyl azide in 1864. Curtius’s work on hydrazoic acid and the Curtius rearrangement expanded the scope of azide chemistry, while Rolf Huisgen later described 1,3-dipolar cycloadditions involving azides. Benzoyl azide’s prominence grew alongside these developments, particularly in the mid-20th century, when its utility in synthesizing nitrenes and isocyanates became central to organic synthesis.

Modern applications of benzoyl azide include its use in click chemistry, though its role is distinct from that of alkyl azides like benzyl azide. The compound’s hazardous nature—linked to its explosive decomposition—has necessitated careful handling, limiting its widespread commercial use but preserving its value in research settings.

Position Within Organic Azide Family

Benzoyl azide belongs to the acyl azide subclass, distinguished from alkyl and aryl azides by its carbonyl-adjacent azide group. This structural feature enables its participation in the Curtius rearrangement, a reaction absent in alkyl azides like benzyl azide (C₆H₅CH₂N₃).

Key Comparisons with Other Azides

CompoundTypeReactivity Example
Benzoyl azideAcyl azideCurtius rearrangement → isocyanate
Benzyl azideAlkyl azideCuAAC reaction → 1,2,3-triazoles
Phenyl azideAryl azideHuisgen cycloaddition → triazoles

The acyl azide’s electron-withdrawing carbonyl group stabilizes the transition state during rearrangement, contrasting with the nucleophilic behavior of alkyl azides in cycloadditions.

Molecular Structure and Characteristics

Molecular Formula and Properties

PropertyValueSource
Molecular FormulaC₇H₅N₃O
Molecular Weight147.12 g/mol
Density1.0655 g/cm³
Boiling PointDecomposes before boiling
SolubilityOrganic solvents (e.g., ethanol, diethyl ether)

Structural Features
Benzoyl azide’s structure consists of a benzoyl group (C₆H₅-C=O) bonded to an azide (-N₃) moiety. The azide group’s linear geometry (N≡N⁺–N⁻) facilitates its role as a leaving group during rearrangement. The compound’s reactivity is governed by the electron-withdrawing effect of the carbonyl group, which stabilizes transition states and intermediates.

Reactivity Profile
Under thermal or photolytic conditions, benzoyl azide undergoes:

  • N₂ Elimination: Loss of nitrogen gas, forming a transient acylnitrene intermediate.
  • Curtius Rearrangement: Concerted -shift of the benzoyl group to yield phenyl isocyanate (C₆H₅-N=C=O).
  • Hydrolysis: Reaction of isocyanate with water to produce benzylamine (C₆H₅-CH₂-NH₂).

The absence of stable acylnitrene intermediates under thermal conditions supports a concerted mechanism for the Curtius rearrangement.

The traditional approach to benzoyl azide synthesis involves a two-step process beginning with the conversion of benzoic acid to benzoyl chloride, followed by nucleophilic substitution with sodium azide [1] [2]. The first step typically employs chlorinating agents such as thionyl chloride, phosphorus pentachloride, or oxalyl chloride to convert benzoic acid to benzoyl chloride [2]. Benzoyl chloride is produced from benzoic acid using thionyl chloride according to the reaction: C₆H₅COOH + SOCl₂ → C₆H₅COCl + SO₂ + HCl [2].

The subsequent azidation step involves treating benzoyl chloride with sodium azide in a suitable solvent system. Early procedures utilized acetone as the primary solvent, with the reaction typically conducted at 0°C to minimize decomposition [3] [1]. The classical method proceeds via nucleophilic acyl substitution, where the azide ion displaces the chloride, forming benzoyl azide and sodium chloride as a byproduct [4].

Historical variations of this approach included the use of different chlorinating agents and solvent systems. Phosphorus pentachloride was frequently employed as an alternative to thionyl chloride, particularly when anhydrous conditions were critical [1]. The reaction yields for this classical route typically range from 70-85%, depending on the specific conditions and purification methods employed [3].

Modern Synthetic Approaches

From Benzoyl Chloride and Sodium Azide

Contemporary methods have refined the classical approach through improved reaction conditions and better understanding of the mechanism. The modern benzoyl chloride-sodium azide method typically employs a biphasic system using acetone and water [5]. The procedure involves dissolving benzoyl chloride in acetone, cooling the solution to 0°C, and adding an aqueous solution of sodium azide dropwise while maintaining temperature control [5].

This refined approach offers several advantages over classical methods. The biphasic system allows for better temperature control and more efficient mixing, leading to improved yields of 84-95% [3]. The reaction typically requires 2 hours at 0°C, after which the organic layer containing benzoyl azide can be separated and dried over magnesium sulfate [5]. The method is particularly valuable because it avoids the need for anhydrous conditions while maintaining high selectivity.

Optimization studies have shown that the stoichiometric ratio of sodium azide to benzoyl chloride significantly affects yield, with a slight excess of sodium azide (1.1-1.2 equivalents) providing optimal results [3]. The reaction temperature must be carefully controlled, as temperatures above 5°C can lead to increased decomposition of the azide product [5].

Alternative Precursor Compounds

Beyond the traditional benzoyl chloride route, several alternative precursor compounds have been developed for benzoyl azide synthesis. Benzoic anhydride represents one such alternative, offering the advantage of a direct one-pot conversion to the azide [3]. The reaction involves treating benzoic anhydride with sodium azide in acetonitrile at room temperature, yielding benzoyl azide in 84% yield after 40 minutes [3].

Diphenylphosphoryl azide serves as another effective precursor for direct conversion of carboxylic acids to acyl azides [6] [7]. This method eliminates the need for acid chloride formation, allowing direct conversion of benzoic acid to benzoyl azide in a single step [6]. The reaction typically employs triethylamine as a base and proceeds at room temperature in acetone, yielding benzoyl azide in 74.6% yield [6].

Cyanuric chloride has emerged as a particularly valuable reagent for direct synthesis from carboxylic acids [8]. This method offers the advantage of using a safe, inexpensive reagent compared to more hazardous alternatives like triphosgene [8]. The reaction proceeds under mild conditions (0-5°C) in dichloromethane with N-methylmorpholine as base, typically yielding 80-90% of the desired acyl azide [8].

Recent developments include the use of 3,4,5-trifluorobenzeneboronic acid as a catalyst for one-pot synthesis [9]. This method proceeds via acyloxyboron intermediates and offers the advantages of mild reaction conditions, environmental compatibility, and good yields [9]. The boronic acid catalyst provides a more environmentally benign alternative to traditional heavy metal catalysts.

Purification and Characterization Techniques

Purification of benzoyl azide requires special consideration due to its explosive nature and thermal instability [10]. Traditional purification methods such as distillation and sublimation are strictly prohibited due to explosion hazards [10]. Instead, purification is limited to extraction and precipitation techniques, with column chromatography being permissible only for azides that satisfy the safety criterion C/N ≥ 3 [10].

The most common purification approach involves liquid-liquid extraction using organic solvents such as diethyl ether or dichloromethane [11] [5]. The crude reaction mixture is typically diluted with water and extracted multiple times with the organic solvent [11]. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure at temperatures below 30°C [5].

When column chromatography is employed, silica gel is the preferred stationary phase, with petroleum ether/ethyl acetate mixtures serving as typical mobile phases [12] [13]. Flash column chromatography has proven particularly effective, allowing for rapid separation while minimizing exposure time [12]. The elution is typically monitored by thin-layer chromatography using appropriate visualization methods [13].

Characterization of benzoyl azide relies on several analytical techniques, each providing complementary structural information. Infrared spectroscopy serves as the primary diagnostic tool, with the characteristic azide stretching frequency appearing at 2134 cm⁻¹ [14] [5]. The carbonyl stretch typically appears at 1674 cm⁻¹, confirming retention of the acyl functionality [5]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with ¹H NMR showing aromatic protons in the range of 7.97-8.07 ppm [5]. The ¹³C NMR spectrum displays the carbonyl carbon at approximately 172.9 ppm, with aromatic carbons appearing between 128-135 ppm [5].

High-performance liquid chromatography has been employed for purity assessment and quantitative analysis [15] [16]. Reverse-phase columns with acetonitrile-water mobile phases provide good separation, though method development is required for specific applications [15]. Mass spectrometry offers molecular weight confirmation, typically showing the molecular ion peak at m/z 147 and characteristic fragmentation patterns [17].

Scale-up Considerations and Limitations

Scale-up of benzoyl azide synthesis presents significant challenges primarily related to safety considerations and thermal management. The explosive nature of organic azides necessitates strict limitations on reaction scale, with most protocols recommending maximum batch sizes of 1-5 grams [18] [19]. The fundamental safety criterion requiring a carbon-to-nitrogen ratio of at least 3 for stability further constrains the types of azides that can be safely prepared and stored [18].

Thermal management becomes increasingly critical at larger scales due to the poor heat transfer characteristics of typical laboratory vessels [20]. The exothermic nature of the azidation reaction, combined with the thermal instability of the product, requires sophisticated temperature control systems [20]. Industrial-scale synthesis typically employs continuous flow microreactors to address these limitations [21] [22] [23].

Continuous flow technology has emerged as the preferred method for scale-up, offering several advantages over traditional batch processes [21] [22]. Microreactors provide enhanced heat and mass transfer, better temperature control, and inherently safer operation due to the small volumes of hazardous materials present at any given time [22] [23]. The residence time in these systems can be optimized to maximize yield while minimizing exposure to potentially dangerous intermediate species [21].

A notable example of successful scale-up involved the production of benzyl azide using a continuous flow system with a 200-fold increase in scale compared to optimization experiments [23]. The system operated at room temperature with a residence time of 600 seconds, producing approximately 1 gram of product per hour [23]. However, the isolated yield was reduced to 65% due to volatility losses during workup procedures [23].

Heat transfer limitations at scale require consideration of adiabatic temperature rise scenarios [20]. The potential for thermal runaway necessitates safety margins of at least 100°C between operating temperature and decomposition onset [20]. Advanced thermal analysis techniques, including differential scanning calorimetry and adiabatic reaction screening, are essential for safe scale-up assessment [20].

Engineering controls for large-scale synthesis include specialized ventilation systems to handle potentially toxic hydrazoic acid vapor [24] [18]. The reaction systems must be designed to prevent contact between sodium azide and chlorinated solvents, which can form explosive products [4] [18]. Material compatibility is crucial, with metallic equipment being avoided due to the formation of shock-sensitive metal azides [18].

XLogP3

2.7

Melting Point

32.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H241 (100%): Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Explosive;Flammable;Irritant;Health Hazard

Other CAS

582-61-6

Wikipedia

Benzoyl azide

Dates

Last modified: 08-16-2023

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